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Compound of Interest

Compound Name: 2-Azidobenzaldehyde

Cat. No.: B097285

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-azidobenzaldehyde, a versatile building block in synthetic organic chemistry, particularly in
the synthesis of nitrogen-containing heterocycles. This document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols for acquiring such spectra.

Introduction

2-Azidobenzaldehyde, with the molecular formula C7HsNsO, is a key intermediate in the
construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the
reactive azide and aldehyde functionalities, which can participate in various cyclization and
multicomponent reactions. Accurate spectroscopic characterization is paramount for confirming
the identity and purity of this compound in synthetic workflows. This guide aims to provide a
centralized resource for its spectroscopic properties.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-azidobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for 2-azidobenzaldehyde is not readily available in
the reviewed literature. However, data for the closely related derivative, 2-azido-4-
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methylbenzaldehyde, provides a strong basis for estimating the chemical shifts and coupling
constants for the parent compound. The methyl group at the 4-position is expected to have a
minor electronic effect on the aromatic protons and the aldehyde proton.

Table 1: *H and 3C NMR Data for 2-Azido-4-methylbenzaldehyde[4]

1H NMR (400 MHz, CDCls) 13C NMR (100 MHz, CDCIs)
Chemical Shift (d) ppm Signal

10.28 Aldehyde-H

7.78 Ar-H

7.06 - 7.03 Ar-H

2.44 -CHs

Note: The chemical shifts for 2-azidobenzaldehyde are expected to be similar, with the
aromatic region showing a more complex splitting pattern due to the absence of the methyl
substituent.

Infrared (IR) Spectroscopy

The IR spectrum of 2-azidobenzaldehyde is characterized by the strong, sharp absorption
band of the azide functional group and the carbonyl stretch of the aldehyde. While a complete
experimental spectrum for 2-azidobenzaldehyde is not available, the characteristic absorption
frequencies for its key functional groups are well-established from related compounds.[5]

Table 2: Characteristic IR Absorption Bands for 2-Azidobenzaldehyde
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. L Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)
Azide (-Ns) Asymmetric stretch 2100 - 2140 Strong, Sharp
Aldehyde (C=0) Stretch 1690 - 1715 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1580 - 1600 Medium-Weak

Medium-Weak (often

Aldehyde C-H Stretch 2720 - 2820
two bands)

Mass Spectrometry (MS)

Mass spectrometry of 2-azidobenzaldehyde is expected to show a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of
nitrogen gas (N2) from the azide group and the loss of the formyl radical (CHO). PubChem lists
a GC-MS analysis for this compound, though the spectrum is not provided.[6]

Table 3: Predicted Mass Spectrometry Data for 2-Azidobenzaldehyde

m/z Proposed Fragment lon Notes

147 [C7HsNsO] Molecular lon (M*")

119 [C7Hs0]* Loss of N2

91 [CeHsN]* Loss of CO and N2

90 [CeHaN]* Loss of H from [CeHsN]*
77 [CeHs]* Loss of N3 and CO

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 2-
azidobenzaldehyde, based on general procedures reported in the literature for similar

compounds.
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NMR Spectroscopy

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of purified 2-azidobenzaldehyde.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat/Thin Film):

« If the sample is a low-melting solid or oil, place a small drop directly onto the center of a KBr
or NaCl plate.

e Place a second plate on top and gently press to create a thin film.
Sample Preparation (KBr Pellet):

e Grind 1-2 mg of 2-azidobenzaldehyde with approximately 100 mg of dry KBr powder in an
agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent
pellet.

Acquisition:

e Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e Record a background spectrum of the empty sample compartment or the KBr pellet holder
before running the sample.

Mass Spectrometry

Instrumentation: A mass spectrometer with Electron lonization (EIl) or Electrospray lonization
(ESI) source.

Sample Preparation (for GC-MS):

» Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such
as dichloromethane or ethyl acetate.

 Inject a small volume (e.g., 1 pL) into the GC-MS system.
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Acquisition (ElI):
 lonization Energy: 70 eV.
e Mass Range: m/z 40-300.

e Source Temperature: 200-250 °C.

Visualized Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like 2-
azidobenzaldehyde is depicted below.

Spectroscopic Analysis

Mass Spectrometry

A

Synthesis & Purification Data Interpretation
Synthesis of o Purification FTIR p-| Structure Confirmation
2-Azidobenzaldehyde “ | (e.g., Chromatography) > P & Purity Assessment

A

~ | NMR
(H, C)

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
azidobenzaldehyde. For researchers, it is crucial to acquire experimental data on their
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synthesized samples and compare it with the expected values presented herein to ensure the
correct structure and high purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]
e 4.rsc.org [rsc.org]
e 5.rsc.org [rsc.org]

e 6. 2-Azidobenzaldehyde | C7TH5N30O | CID 10888060 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Azidobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097285#spectroscopic-data-of-2-azidobenzaldehyde-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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